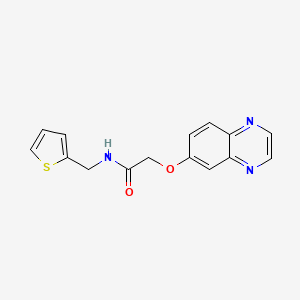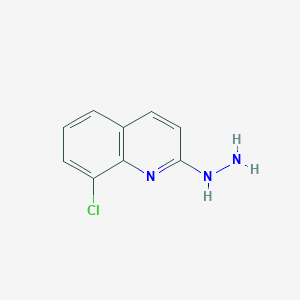
8-Chloro-2-hydrazinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, bioorganic, and industrial chemistry. The presence of a chlorine atom and a hydrazinyl group in the quinoline structure enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Chloro-2-hydrazinylquinoline can be synthesized through the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with a hydrazinyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions, forming hydrazone derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the initial synthesis of this compound.
Aldehydes/Ketones: React with the hydrazinyl group to form hydrazones.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Substituted Quinoline Derivatives: Result from further substitution reactions involving the hydrazinyl group.
Applications De Recherche Scientifique
8-Chloro-2-hydrazinylquinoline has a broad spectrum of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various bioactive compounds with antibacterial, anticancer, antitubercular, antifungal, anti-inflammatory, antimalarial, and antimicrobial activities.
Bioorganic Chemistry: The compound’s reactivity makes it valuable for designing and synthesizing novel organic molecules with potential biological activities.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-chloro-2-hydrazinylquinoline involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways .
Comparaison Avec Des Composés Similaires
7-Chloro-4-hydrazinylquinoline: Similar in structure but with the hydrazinyl group at the 4-position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a hydrazinyl group at the 8-position.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Uniqueness: 8-Chloro-2-hydrazinylquinoline is unique due to the specific positioning of the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrazones and chelate metal ions distinguishes it from other quinoline derivatives .
Propriétés
Formule moléculaire |
C9H8ClN3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(8-chloroquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |
Clé InChI |
ZKQMESPMTISMAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)
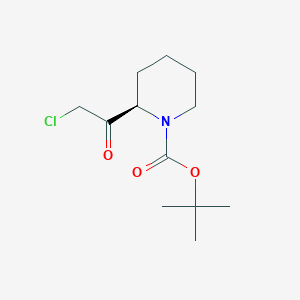
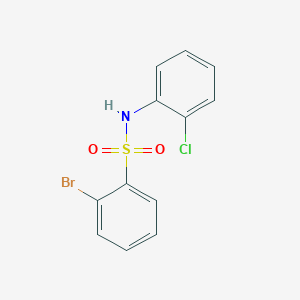
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)
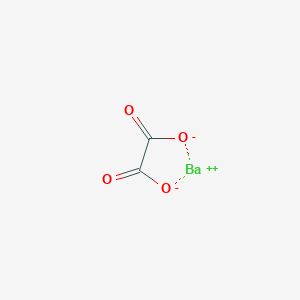
![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
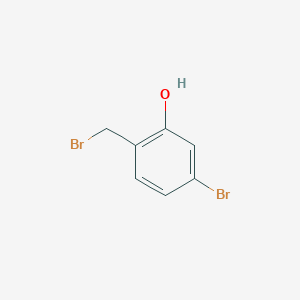


![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
